molecular formula C6H14KNO5 B12866208 Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate

Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate

Cat. No.: B12866208
M. Wt: 219.28 g/mol
InChI Key: ZLJUKNJBBSVPNN-BTVCFUMJSA-N
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Description

Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate is a complex organic compound that features a potassium ion bonded to a sugar derivative. This compound is notable for its unique structure, which includes multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate typically involves the reaction of a sugar derivative with a potassium salt. The process begins with the protection of hydroxyl groups on the sugar molecule, followed by the introduction of an amino group. The final step involves the deprotection of the hydroxyl groups and the addition of a potassium ion under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different sugar derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different sugar alcohols.

Scientific Research Applications

Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a biochemical reagent.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups and amino group allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate is unique due to its specific arrangement of hydroxyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar potassium salts and sugar derivatives.

Properties

Molecular Formula

C6H14KNO5

Molecular Weight

219.28 g/mol

IUPAC Name

potassium;(2S,3R,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate

InChI

InChI=1S/C6H14NO5.K/c7-1-3(9)5(11)6(12)4(10)2-8;/h3-6,8,10-12H,1-2,7H2;/q-1;+1/t3-,4+,5+,6+;/m0./s1

InChI Key

ZLJUKNJBBSVPNN-BTVCFUMJSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)[O-])N.[K+]

Canonical SMILES

C(C(C(C(C(CO)O)O)O)[O-])N.[K+]

Origin of Product

United States

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